molecular formula C11H11FO2 B15328254 1-(3-Fluorophenyl)pentane-1,3-dione

1-(3-Fluorophenyl)pentane-1,3-dione

Cat. No.: B15328254
M. Wt: 194.20 g/mol
InChI Key: XQIYCKLQZLJYII-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pentane-1,3-dione is a β-diketone featuring a fluorine atom at the meta position of the phenyl ring. This compound’s structure comprises two ketone groups separated by a methylene bridge, with a 3-fluorophenyl substituent at the terminal carbonyl group. β-Diketones are known for their enol tautomerism, chelating ability, and versatility in organic synthesis, particularly in forming metal complexes and serving as intermediates in pharmaceuticals .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3

InChI Key

XQIYCKLQZLJYII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)pentane-1,3-dione typically involves the reaction of 3-fluorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the phenyl ring significantly influence the electronic and steric properties of β-diketones. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
1-(3-Fluorophenyl)pentane-1,3-dione F (meta) C₁₁H₁₁FO₂ 210.21 Moderate electron-withdrawing (-I effect)
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione F (para), CH₃ (4-methyl) C₁₂H₁₃FO₂ 224.23 Enhanced stability due to methyl EDG* and fluorine EWG**
1-(4-Chlorophenyl)pentane-1,3-dione Cl (para) C₁₁H₁₁ClO₂ 226.66 Stronger -I effect than fluorine
1-(4-Bromophenyl)pentane-1,3-dione Br (para) C₁₁H₁₁BrO₂ 255.11 Strongest -I effect among halogens
1-Phenylpentane-1,3-dione None (parent compound) C₁₁H₁₂O₂ 176.21 Baseline for comparison

EDG = Electron-donating group; *EWG = Electron-withdrawing group

Key Observations :

  • Fluorine vs. This may enhance reactivity in nucleophilic additions or enolate formation relative to heavier halogens .
  • Steric Effects : The meta-fluoro isomer likely exhibits less steric hindrance than bulkier substituents (e.g., tert-butyl in Avobenzone ), favoring applications in coordination chemistry or drug intermediates.

Reactivity Trends :

  • Enolate Formation: Electron-withdrawing groups (e.g., Br, Cl) stabilize enolates, increasing acidity of α-hydrogens. The 3-fluoro substituent may offer intermediate acidity compared to para-halogenated analogs .
  • Coordination Chemistry : Fluorinated β-diketones are prized ligands for lanthanides and transition metals due to fluorine’s small size and strong field effects .

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